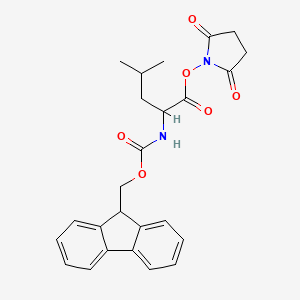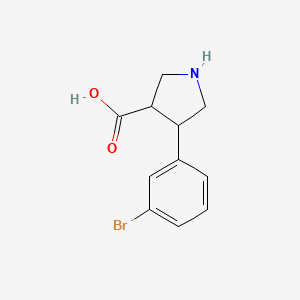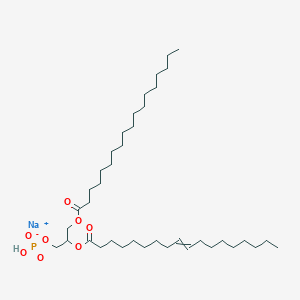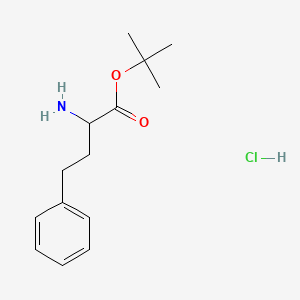![molecular formula C159H177N21O15 B13385481 5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one CAS No. 9014-25-9](/img/structure/B13385481.png)
5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-tert-butyl-1’-methylspiro[1,3-dihydroindene-2,5’-imidazolidine]-2’,4’-dione;7-tert-butyl-1’-methylspiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrazino[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrido[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrimido[4,5-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-pyrrolidine]-2’,5’-dione;5-tert-butylspiro[1,3-dihydroindene-2,7’-5H-pyrrolo[2,3-b]pyrazine]-6’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,5’-7H-pyrrolo[2,3-d]pyrimidine]-6’-one” is a complex organic molecule characterized by multiple spiro-linked heterocyclic structures. These compounds are notable for their unique structural features, which include tert-butyl groups and various heterocyclic rings, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the indene or naphthalene core: This can be achieved through cyclization reactions.
Introduction of tert-butyl groups: This is usually done via Friedel-Crafts alkylation.
Spiro-linkage formation: This involves the reaction of the core structure with appropriate heterocyclic precursors under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve:
Batch processing: For small-scale production, where each step is carried out sequentially.
Continuous flow synthesis: For large-scale production, which allows for the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as pharmaceutical agents.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific structure and the target they interact with. Generally, they may:
Bind to specific receptors: Modulating biological pathways.
Inhibit enzymes: Affecting metabolic processes.
Interact with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- Spiroindolines
- Spirooxazines
- Spiropyrrolidines
Uniqueness
The uniqueness of these compounds lies in their:
- Structural diversity : Multiple spiro-linked heterocyclic rings.
- Functional groups : Presence of tert-butyl groups and various heteroatoms.
- Potential applications : Wide range of uses in different fields of research.
Properties
CAS No. |
9014-25-9 |
|---|---|
Molecular Formula |
C159H177N21O15 |
Molecular Weight |
2622.2 g/mol |
IUPAC Name |
5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C19H20N2O2.C19H20N2O.2C18H19N3O2.2C18H19N3O.C17H22N2O2.C16H20N2O2.C16H19NO2/c1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(22)23-19;1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(19)22;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(22)23-18;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(20-7-6-19-14)21-16(22)23-18;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(18)22;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(21-16(18)22)20-7-6-19-14;1-16(2,3)13-6-5-12-10-17(8-7-11(12)9-13)14(20)18-15(21)19(17)4;1-15(2,3)12-6-5-10-8-16(9-11(10)7-12)13(19)17-14(20)18(16)4;1-15(2,3)12-5-4-10-7-16(8-11(10)6-12)9-13(18)17-14(16)19/h4-9H,10-11H2,1-3H3,(H,20,21,22);4-9H,10-11H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);5-6,9H,7-8,10H2,1-4H3,(H,18,20,21);5-7H,8-9H2,1-4H3,(H,17,19,20);4-6H,7-9H2,1-3H3,(H,17,18,19) |
InChI Key |
NOVIZZLMWAIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC3(CC2)C(=O)NC(=O)N3C)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)CC(=O)NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC3=O)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC(=O)O3)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C(=O)NC(=O)N3C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine](/img/structure/B13385420.png)



![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)

